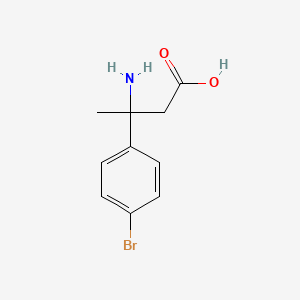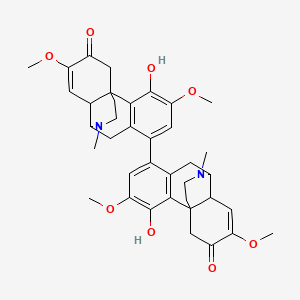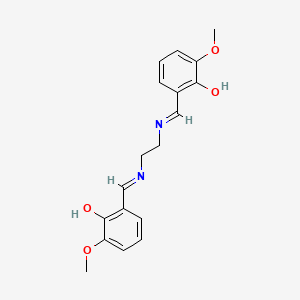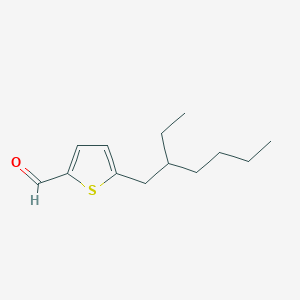
Disodium P1,P2-di(1-imidazolyl)pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is a useful research compound. Its molecular formula is C6H8N4Na2O5P2+2 and its molecular weight is 324.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Disodium P1,P2-di(1-imidazolyl)pyrophosphate is synthesized through the reaction of imidazole with pyrophosphate. The typical preparation method involves adding imidazole to pyrophosphate under controlled conditions to yield the desired product. The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setting. After the reaction, the product is processed to obtain the disodium salt form .
Chemical Reactions Analysis
Disodium P1,P2-di(1-imidazolyl)pyrophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, resulting in the formation of reduced derivatives.
Substitution: The imidazolyl groups in the compound can undergo substitution reactions with other nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Disodium P1,P2-di(1-imidazolyl)pyrophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for studying phosphorylation reactions and enzyme kinetics.
Biology: The compound serves as a substrate analog for phosphorylase enzymes, aiding in the study of biochemical pathways involving phosphorylation.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to phosphorylation and potential therapeutic targets.
Industry:Comparison with Similar Compounds
Disodium P1,P2-di(1-imidazolyl)pyrophosphate can be compared with other similar compounds, such as:
Disodium pyrophosphate: Lacks the imidazolyl groups, making it less specific for certain biochemical applications.
Imidazole: A simpler compound that does not contain the pyrophosphate moiety, limiting its use in phosphorylation studies.
Disodium adenosine triphosphate (ATP): A more complex molecule with broader biological functions but less specific for studying phosphorylase enzymes.
Properties
Molecular Formula |
C6H8N4Na2O5P2+2 |
|---|---|
Molecular Weight |
324.08 g/mol |
IUPAC Name |
disodium;[hydroxy(imidazol-1-yl)phosphoryl]oxy-imidazol-1-ylphosphinic acid |
InChI |
InChI=1S/C6H8N4O5P2.2Na/c11-16(12,9-3-1-7-5-9)15-17(13,14)10-4-2-8-6-10;;/h1-6H,(H,11,12)(H,13,14);;/q;2*+1 |
InChI Key |
LEQQDTSSJZFCNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)P(=O)(O)OP(=O)(N2C=CN=C2)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)


![N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)

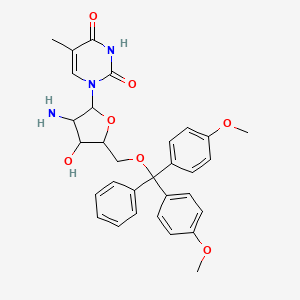
![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
